4-(4-Benzylpiperazin-1-yl)-3-fluorophenol
Overview
Description
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol is a useful research compound. Its molecular formula is C17H19FN2O and its molecular weight is 286.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been found to exhibit significant antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of bacteria and fungi .
Result of Action
Similar compounds have been found to exhibit significant antimicrobial activity, suggesting that they may inhibit the growth and survival of bacteria and fungi .
Biochemical Analysis
Biochemical Properties
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with oxidoreductase enzymes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to antimicrobial effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect neurogenesis in the hippocampus, which is crucial for memory and emotional regulation . Additionally, it can alter the expression of genes involved in these processes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain oxidoreductase enzymes by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and gradual degradation. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as antimicrobial and neurogenic activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to undergo metabolic transformations involving oxidoreductase enzymes . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be localized to particular cellular compartments, where it accumulates and exerts its effects . The distribution pattern is influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can effectively modulate cellular processes.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-12-15(21)6-7-17(16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUVIVUPYSYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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